molecular formula C15H13NO4 B1210325 N-benzoyl-4-methoxyanthranilic acid CAS No. 109437-82-3

N-benzoyl-4-methoxyanthranilic acid

Cat. No. B1210325
M. Wt: 271.27 g/mol
InChI Key: NZSBJWOTLHVBNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzoyl-4-methoxyanthranilic acid is a member of the class of benzamides that results from the formal condensation of benzoic acid with the amino group of 4-methoxyanthranilic acid. It is a monocarboxylic acid, a member of benzoic acids and a member of benzamides. It derives from an anthranilic acid. It is a conjugate acid of a N-benzoyl-4-methoxyanthranilate.

Scientific Research Applications

Biosynthesis in Plant Cell Cultures

N-benzoyl-4-methoxyanthranilic acid is significant in plant biochemistry, particularly in the context of phytoalexins in plants like Dianthus caryophyllus L. It's synthesized in response to external stimuli like elicitors from Phytophthora megasperma f.sp. glycinea, indicating a role in plant defense mechanisms (Reinhard & Matern, 1989).

Synthesis of Potential Anticancer Agents

N-benzoyl-4-methoxyanthranilic acid is used as a precursor in the synthesis of compounds like glyfoline, which is extracted from Glycosmis citrifolia and has potential anticancer properties (Su, Dziewiszek, & Wu, 1991).

Development of Fluorescent Agents

In the field of material sciences, it serves as a precursor for developing new fluorescent agents, useful in various applications, including printing inks (Wen, 2003).

Chemical Analysis of Polyesters

N-benzoyl-4-methoxyanthranilic acid derivatives are used in the sequential analysis of polyesters, aiding in the understanding of polymer chemistry (Schmitz, Windeln, & Rossbach, 1985).

Marine Biology and Fungal Metabolism

It's found as a metabolite in marine-derived fungus Aspergillus flavipes and is significant in studying marine biology and fungal biochemistry (Xu, Zhao, & Yang, 2014).

Fungicidal Properties

Research indicates its derivatives possess fungicidal properties, important in agricultural sciences for controlling diseases like powdery mildew in crops (Kirino, Yamamoto, & Kato, 1980).

Pharmaceutical Research

It's also involved in the synthesis of N-(3',4'-dimethoxycinnamoyl)-anthranilic acid, a drug with antiallergic properties, highlighting its pharmaceutical applications (Koda et al., 1976).

properties

CAS RN

109437-82-3

Product Name

N-benzoyl-4-methoxyanthranilic acid

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

2-benzamido-4-methoxybenzoic acid

InChI

InChI=1S/C15H13NO4/c1-20-11-7-8-12(15(18)19)13(9-11)16-14(17)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17)(H,18,19)

InChI Key

NZSBJWOTLHVBNU-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)O)NC(=O)C2=CC=CC=C2

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzoyl-4-methoxyanthranilic acid
Reactant of Route 2
Reactant of Route 2
N-benzoyl-4-methoxyanthranilic acid
Reactant of Route 3
Reactant of Route 3
N-benzoyl-4-methoxyanthranilic acid
Reactant of Route 4
Reactant of Route 4
N-benzoyl-4-methoxyanthranilic acid
Reactant of Route 5
Reactant of Route 5
N-benzoyl-4-methoxyanthranilic acid
Reactant of Route 6
Reactant of Route 6
N-benzoyl-4-methoxyanthranilic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.